molecular formula C20H25NO2 B11987731 2-(2-tert-butylphenoxy)-N-(3,4-dimethylphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11987731
M. Wt: 311.4 g/mol
InChI Key: UWTOIYNIYYYXGI-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-phenoxy)-N-(3,4-dimethyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-phenoxy)-N-(3,4-dimethyl-phenyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylphenol and 3,4-dimethylaniline.

    Formation of Intermediate: The first step involves the reaction of 2-tert-butylphenol with an acylating agent, such as acetyl chloride, to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then reacted with 3,4-dimethylaniline in the presence of a suitable catalyst, such as a base (e.g., triethylamine), to form the final product, 2-(2-tert-Butyl-phenoxy)-N-(3,4-dimethyl-phenyl)-acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specific period.

    Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-phenoxy)-N-(3,4-dimethyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-phenoxy)-N-(3,4-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-Butyl-phenoxy)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    2-(2-tert-Butyl-phenoxy)-N-(4-methyl-phenyl)-acetamide: Similar structure with only one methyl group on the phenyl ring.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H25NO2/c1-14-10-11-16(12-15(14)2)21-19(22)13-23-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22)

InChI Key

UWTOIYNIYYYXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C)C

Origin of Product

United States

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